o-Cumylphenol

Description

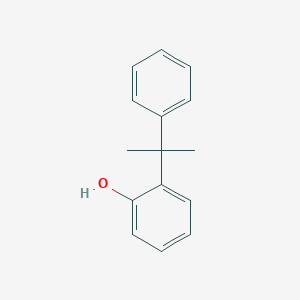

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWNFAKWHDOUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171177 | |

| Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18168-40-6 | |

| Record name | 2-(1-Methyl-1-phenylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18168-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cumylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018168406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CUMYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8K97R8J5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-Cumylphenol: A Comprehensive Technical Guide

CAS Number: 18168-40-6

This technical guide provides an in-depth overview of o-Cumylphenol, also known as 2-(2-phenylpropan-2-yl)phenol. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, safety, and biological activity.

Chemical and Physical Properties

This compound is an organic compound featuring a phenol ring substituted with a cumyl group at the ortho position.[1] This substitution pattern imparts specific physical and chemical characteristics that differentiate it from its para isomer. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key properties, with some values being estimates based on its structural similarity to p-cumylphenol.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| CAS Number | 18168-40-6 | [1] |

| IUPAC Name | 2-(2-phenylpropan-2-yl)phenol | [1] |

| Appearance | White solid (expected) | [2] |

| Boiling Point | 335 °C (for p-isomer) | [2] |

| Melting Point | 70 °C min (for p-isomer) | [2] |

| Flash Point | 187 °C (for p-isomer) | [2] |

| Solubility | Expected to be sparingly soluble in water | |

| LogP (predicted) | 4.4 | [3] |

Synthesis of this compound

The primary industrial method for producing cumylphenols is the Friedel-Crafts alkylation of phenol with α-methylstyrene, catalyzed by an acid.[1] The reaction typically yields a mixture of ortho and para isomers, with the para isomer often being the major product.

Experimental Protocol: Friedel-Crafts Alkylation for Cumylphenol Synthesis

Objective: To synthesize a mixture of o- and p-cumylphenol via the acid-catalyzed alkylation of phenol with α-methylstyrene.

Materials:

-

Phenol

-

α-methylstyrene

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)

-

Solvent (e.g., toluene or an excess of phenol)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in the chosen solvent.

-

Catalyst Addition: Carefully add the acid catalyst to the phenol solution while stirring.

-

Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 40-100 °C).[1] Slowly add α-methylstyrene dropwise from the dropping funnel to the reaction mixture over a period of time. The slow addition helps to control the exothermic reaction and can influence the isomer ratio.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.

-

Extract the organic layer with an appropriate solvent like dichloromethane.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude product, a mixture of o- and p-cumylphenol, along with potential byproducts like dicumylphenol, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Factors Influencing Ortho:Para Selectivity:

-

Catalyst: The choice of catalyst can influence the isomer ratio.

-

Temperature: Reaction temperature is a critical parameter. Lower temperatures may favor the formation of the ortho isomer to some extent, while higher temperatures can lead to increased formation of byproducts.[1]

-

Solvent: The polarity of the solvent can affect the reaction pathway and isomer distribution.

-

Reactant Ratio: The molar ratio of phenol to α-methylstyrene is important. An excess of phenol is often used to minimize the formation of di-substituted products.[4]

Caption: Workflow for the synthesis of this compound.

Safety Data Sheet (SDS) Information

| Hazard Category | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5] |

| Eye Damage/Irritation | Causes serious eye damage.[5] |

| Aquatic Hazard | Harmful to aquatic life.[5] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from oxidizing agents, acid chlorides, and acid anhydrides.

Biological Activity and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC), primarily due to its interaction with estrogen receptors.[1]

Endocrine Disruption

This compound can mimic the action of the natural hormone estrogen by binding to estrogen receptors (ERs), which can lead to a variety of biological effects. Research has shown that cumylphenols can interact with both estrogen receptor alpha (ERα) and estrogen-related receptor gamma (ERRγ).[6]

The binding of this compound to these receptors can initiate a signaling cascade that is normally triggered by estrogen. This can lead to the activation or repression of target genes, ultimately disrupting normal endocrine function.

References

- 1. Buy this compound | 18168-40-6 [smolecule.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. PubChemLite - this compound (C15H16O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 18168-40-6 | Benchchem [benchchem.com]

- 5. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

o-Cumylphenol synthesis via Friedel-Crafts alkylation

An In-Depth Technical Guide to the Synthesis of o-Cumylphenol via Friedel-Crafts Alkylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of orththis compound (o-CP) through the Friedel-Crafts alkylation of phenol. It details the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses methods for product purification. The document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering insights into the optimization of reaction conditions to selectively achieve ortho-alkylation.

Introduction

Cumylphenols, particularly this compound, are valuable chemical intermediates used in the production of antioxidants, resins, and other specialty chemicals[1]. The primary industrial route for their synthesis is the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene (AMS)[1][2]. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily the para- and ortho-cumylphenols, along with di-substituted products[2][3]. While p-cumylphenol is often the desired product for applications like polycarbonate resin production, the selective synthesis of this compound presents unique challenges and opportunities[2]. This guide focuses on the methodologies and strategies to favor the formation of the ortho isomer.

Reaction Mechanism

The Friedel-Crafts alkylation of phenol with AMS proceeds via an electrophilic aromatic substitution mechanism. The process is initiated by an acid catalyst, which can be a homogeneous mineral acid or a heterogeneous solid acid catalyst[2][4].

The key steps are as follows:

-

Formation of the Electrophile : The acid catalyst protonates the α-methylstyrene at the terminal carbon of the double bond, forming a stable tertiary cumyl carbocation[2].

-

Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the cumyl carbocation. The hydroxyl group of phenol is an ortho-para directing group[2].

-

Deprotonation : A base, such as a water or phenol molecule, removes a proton from the cyclohexadienyl cation intermediate (arenium ion), restoring the aromaticity of the ring and yielding the cumylphenol product[5][6].

The regioselectivity (ortho vs. para substitution) is influenced by several factors, including the catalyst type, reaction temperature, and solvent. Hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile can promote ortho-substitution[2].

Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.

Catalytic Systems

The choice of catalyst is critical in controlling the reaction rate and selectivity. Both homogeneous and heterogeneous catalysts are employed.

-

Homogeneous Catalysts : Mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA) are effective homogeneous catalysts. They are highly active but pose challenges in separation from the product mixture, often requiring neutralization steps that generate waste[2].

-

Heterogeneous Catalysts : Solid acid catalysts are environmentally preferred as they can be easily separated by filtration and are often reusable[2][4]. Common examples include:

-

Ion-Exchange Resins : Sulfonated polystyrene resins like Amberlyst 15 are widely used[3].

-

Zeolites and Acid Clays : These materials offer shape selectivity and can be tailored to favor specific isomers[7][8].

-

Supported Acids : Solid acids like H₂SO₄ supported on silica (H₂SO₄-SiO₂) have also been reported[9].

-

A dual catalytic system of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity in the alkylation of phenols, suggesting a mechanism where a zinc-phenolate species templates the reaction at the ortho-position[10][11].

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-TSA | High activity, low cost | Difficult to separate, waste generation |

| Heterogeneous | Amberlyst 15, Zeolites, Acid Clays | Easy separation, reusable, eco-friendly | Potentially lower activity, deactivation |

Table 1: Comparison of Homogeneous and Heterogeneous Catalytic Systems.

Experimental Protocols & Data

General Experimental Protocol (Batch Process)

This protocol is a representative procedure based on common laboratory practices for the synthesis of cumylphenol using a solid acid catalyst[3][9].

-

Reactor Setup : A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a dropping funnel. The system is purged with an inert gas (e.g., nitrogen).

-

Charging Reactants : Charge the reactor with phenol (e.g., 2 to 15 molar equivalents to AMS) and a solvent like toluene or cumene, if used[7][9][12]. The use of excess phenol helps to minimize polyalkylation[13].

-

Catalyst Addition : Add the acid catalyst (e.g., 1-10 wt% of total reactants) to the phenol mixture.

-

Reaction Execution : Heat the mixture to the desired reaction temperature (typically 40-100°C)[7]. Slowly add α-methylstyrene (1 molar equivalent) dropwise to the reactor over a period of 1-2 hours to control the reaction exotherm[3].

-

Reaction Monitoring : Maintain the reaction temperature for an additional 1-4 hours after the AMS addition is complete. Monitor the reaction progress using techniques like GC or TLC.

-

Catalyst Removal :

-

Product Isolation & Purification : The crude product is purified by vacuum distillation to separate unreacted phenol, the this compound isomer, the p-cumylphenol isomer, and heavier byproducts like dicumylphenol and AMS dimers[3][7].

Summary of Reaction Conditions and Performance

The formation of this compound is often disfavored kinetically and thermodynamically compared to the para isomer. Higher temperatures and longer reaction times tend to favor the formation of p-cumylphenol and di-substituted products[3]. Achieving high ortho-selectivity requires careful optimization.

| Parameter | Typical Range | Rationale / Impact on Ortho-Selectivity | Reference |

| Reactants | Phenol, α-Methylstyrene | Core components for the alkylation reaction. | [2] |

| Phenol:AMS Molar Ratio | 2:1 to 15:1 | Excess phenol minimizes polyalkylation. | [7] |

| Catalyst | Solid Acids (e.g., Amberlyst 15) | Favored for ease of separation. | [3][7] |

| Temperature | 40°C - 100°C | Lower temperatures may favor ortho-isomer. High temps favor para. | [3][7] |

| Solvent | Cumene, Toluene | Can improve viscosity and throughput. Cumene can increase para-selectivity. | [7][9][12] |

| Pressure | 0.1 - 0.7 MPa | Maintained to control reaction and prevent boiling. | [7] |

Table 2: Key Reaction Parameters for Cumylphenol Synthesis.

Product Purification Workflow

The purification of this compound from the reaction mixture is a critical step due to the presence of the p-cumylphenol isomer, unreacted phenol, and various byproducts. The process almost invariably involves multi-stage vacuum distillation[3][7].

Caption: General workflow for the purification of this compound.

Purification Steps [7]:

-

Catalyst Removal : The crude mixture is passed through an anionic resin bed to remove any residual acid catalyst[7].

-

First Distillation : The mixture is fed to a distillation column under reduced pressure to remove light components like unreacted phenol and any solvent (e.g., cumene), which can be recycled.

-

Second Distillation : The bottoms from the first column are sent to a second column, operating at ~20-40 mm Hg and 170-225°C. The overhead fraction contains this compound and byproducts like trimethylphenylindane (TMPI)[7][12].

-

Third Distillation : The bottoms from the second column, rich in p-cumylphenol, are fed to a third column to separate the p-cumylphenol product from heavy byproducts like dicumylphenol (DCP)[7][12]. Further fractional distillation of the overhead from the second column may be required to isolate pure this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a well-established but nuanced process. While the reaction often favors the para isomer, careful control over reaction conditions—particularly temperature, catalyst choice, and reactant stoichiometry—can enhance the yield of the ortho product. The use of heterogeneous solid acid catalysts represents a greener and more efficient approach compared to traditional homogeneous systems. Effective multi-stage vacuum distillation is essential for the successful isolation and purification of high-purity this compound from the complex reaction mixture. Future research may focus on developing novel catalytic systems with enhanced ortho-selectivity to streamline the synthesis and reduce purification costs.

References

- 1. Buy this compound | 18168-40-6 [smolecule.com]

- 2. This compound | 18168-40-6 | Benchchem [benchchem.com]

- 3. US5091058A - Purified para-cumylphenol - Google Patents [patents.google.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. mt.com [mt.com]

- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 7. US6448453B1 - Method for the preparation of cumylphenol - Google Patents [patents.google.com]

- 8. EP0360874A1 - Process for preparing para-cumylphenol - Google Patents [patents.google.com]

- 9. 4-CUMYLPHENOL synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. METHOD FOR THE PREPARATION OF CUMYLPHENOL - Patent 1399404 [data.epo.org]

- 13. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Endocrine Disrupting Properties of o-Cumylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Cumylphenol (2-cumylphenol), an isomer of cumylphenol, is an industrial chemical that has come under scrutiny for its potential endocrine-disrupting properties. As a member of the alkylphenol class of compounds, its structural similarity to natural estrogens raises concerns about its ability to interfere with hormonal signaling pathways. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting effects of this compound. It summarizes available quantitative data on its interactions with key endocrine targets, details relevant experimental methodologies, and visualizes the implicated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the toxicological profile of this compound and to guide future research and risk assessment efforts.

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. The alkylphenols, a class of non-ionic surfactants and polymer additives, have been a focus of endocrine disruption research due to their widespread use and environmental persistence. While the endocrine effects of 4-cumylphenol (p-cumylphenol) and other para-substituted alkylphenols like bisphenol A (BPA) and nonylphenol are more extensively documented, the ortho-isomer, this compound, also warrants thorough investigation. The position of the alkyl group on the phenol ring is a critical determinant of estrogenic activity, with para-substituted phenols generally exhibiting higher potency than their ortho- or meta-counterparts. This guide will synthesize the available evidence specifically for this compound, highlighting its known molecular interactions and biological effects.

Mechanisms of Endocrine Disruption

This compound is suspected of exerting its endocrine-disrupting effects through multiple mechanisms, primarily by interacting with nuclear hormone receptors. Its phenolic structure allows it to mimic endogenous hormones, potentially leading to agonistic or antagonistic effects on hormonal signaling pathways.

Interaction with Estrogen Receptors

Like many alkylphenols, this compound is presumed to interact with estrogen receptors (ERα and ERβ). However, structure-activity relationship studies of alkylphenols consistently demonstrate that the estrogenic potency is highly dependent on the substitution pattern of the alkyl group on the phenol ring. Generally, a para-substitution is favored for optimal binding to the estrogen receptor. The ortho-position of the bulky cumyl group in this compound likely introduces steric hindrance, which is expected to reduce its binding affinity for estrogen receptors compared to its para-isomer.

Anti-Androgenic Activity

There is evidence to suggest that this compound possesses anti-androgenic properties. It can act as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone. This antagonism can disrupt male reproductive development and function.

Quantitative Data on Endocrine Disrupting Properties

Quantitative data on the endocrine-disrupting potential of this compound are limited. The available information primarily focuses on its anti-androgenic activity.

Table 1: In Vitro Anti-Androgenic Activity of this compound

| Assay Type | Endpoint | Cell Line | Result (IC50) | Reference |

| Androgen Receptor Reporter Gene Assay | Inhibition of androgen-induced transcriptional activation | Not Specified | 1 - 10 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Signaling Pathways

The endocrine-disrupting activities of this compound can be visualized through its interference with key signaling pathways.

Estrogen Receptor Signaling Pathway (Hypothesized)

While direct binding data for this compound is scarce, its structural similarity to other estrogenic compounds suggests a potential interaction with the estrogen receptor signaling pathway.

Caption: Hypothesized interaction of this compound with the estrogen receptor signaling pathway.

Androgen Receptor Antagonism Signaling Pathway

This compound has been shown to act as an antagonist to the androgen receptor, thereby inhibiting androgen-mediated gene expression.

References

o-Cumylphenol solubility in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cumylphenol, also known as 2-cumylphenol, is an organic compound that, along with its isomer p-cumylphenol, is produced through the acid-catalyzed alkylation of phenol with α-methylstyrene. The separation of these isomers is a crucial step in their production, suggesting differences in their physical properties, including solubility. Understanding the solubility of this compound in various organic solvents is essential for its purification, formulation, and application in diverse fields such as resin production and as a chemical intermediate.

This technical guide provides a summary of the available solubility information for cumylphenol isomers and outlines standard experimental protocols for determining the solubility of phenolic compounds. Due to a notable lack of specific quantitative data for this compound in publicly available literature, data for its isomer, p-cumylphenol, is presented for comparative purposes.

Comparative Solubility of Cumylphenol Isomers

While specific quantitative solubility data for this compound is scarce, qualitative information can be inferred from separation and purification processes described in chemical literature. The differing polarities and molecular geometries of the ortho and para isomers are expected to result in different solubilities in any given solvent.

For comparison, the following table summarizes the known quantitative solubility of p-cumylphenol in several organic solvents. It is important to note that these values are not directly transferable to this compound but provide a valuable reference point for researchers.

| Solvent | Temperature (°C) | Solubility (g / 100g solvent) |

| Methanol | 30 | 59.3 |

| Acetone | 30 | 25.3 |

| Benzene | 30 | 2.4 |

| Carbon Tetrachloride | 30 | - |

| Ethane | 30 | 29.2 |

Experimental Protocols for Solubility Determination

The solubility of a solid organic compound like this compound in an organic solvent can be determined using several established methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical equipment. Two common and reliable methods are the gravimetric method and the spectroscopic method.

Gravimetric Method (Shake-Flask)

The shake-flask method is a straightforward and widely used technique for determining equilibrium solubility.[1]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature bath with a shaker is ideal for this purpose.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle, leaving a clear, saturated supernatant.

-

Sampling: A known volume or mass of the clear supernatant is carefully withdrawn using a pipette.

-

Solvent Evaporation: The sampled supernatant is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the container.

-

Calculation: The solubility is calculated as the mass of the solute per unit mass or volume of the solvent.

Spectroscopic Method

This method is suitable when the solute has a distinct chromophore that allows for quantification using UV-Vis spectroscopy.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations.

-

Calibration Curve: The absorbance of each standard solution is measured at a specific wavelength (λmax) where the compound absorbs maximally. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation and Dilution: After equilibration and settling of the excess solid, a small, accurately measured volume of the clear supernatant is withdrawn. This aliquot is then diluted with a known volume of the fresh solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the standards.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Calculation: The original concentration in the saturated solution (i.e., the solubility) is calculated by taking the dilution factor into account.

Workflow and Visualization

The following diagrams illustrate the logical flow of determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for researchers by presenting comparative data for its isomer, p-cumylphenol, and detailing robust experimental protocols for its determination. The provided methodologies, particularly the gravimetric and spectroscopic methods, offer reliable means to quantify the solubility of this compound in various organic solvents. Such data is critical for advancing the research, development, and application of this important chemical compound.

References

Spectroscopic Profile of o-Cumylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for o-cumylphenol (2-(1-methyl-1-phenylethyl)phenol), a significant organic compound utilized in various industrial applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant to the analysis of phenolic compounds.

Spectroscopic Data of this compound

The following sections present a summary of the available spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 4.5 - 5.5 | Singlet (broad) | - |

| Aromatic CH | 6.7 - 7.4 | Multiplet | - |

| -CH(CH₃)₂ | 3.1 - 3.4 | Septet | ~7.0 |

| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH | 152 - 155 |

| C-C(CH₃)₂ | 135 - 138 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 145 - 150 |

| C (CH₃)₂ | 34 - 37 |

| -C(C H₃)₂ | 23 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

| O-H bend | 1330 - 1440 | Medium |

| C-H bend (out-of-plane, aromatic) | 730 - 770 and 690 - 710 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are listed in Table 4.

Table 4: Mass Spectrometry (MS) Data for this compound

| Fragment Ion | m/z | Relative Intensity (%) |

| [M]⁺ (Molecular Ion) | 212 | High |

| [M - CH₃]⁺ | 197 | Moderate |

| [C₆H₅]⁺ | 77 | Moderate |

| [C₉H₁₁]⁺ | 119 | Base Peak |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to analyze phenolic compounds like this compound.

NMR Spectroscopy Protocol for Phenolic Compounds

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the phenolic compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy Protocol for Phenols

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid or liquid phenolic sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FTIR):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background Scan: Perform a background scan with no sample on the crystal.

-

-

Data Acquisition and Processing:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phenol Derivatives

-

Sample Preparation:

-

Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards at various concentrations.

-

For complex matrices, a derivatization step (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

-

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 - 280 °C.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 - 80 °C, hold for 1-2 minutes.

-

Ramp: 10 - 20 °C/min to a final temperature of 280 - 300 °C.

-

Final hold: 5-10 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the compound by comparing its retention time and mass spectrum with that of a known standard or a library database (e.g., NIST).

-

Quantify the analyte using the calibration curve generated from the standards.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a phenolic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Industrial Applications of o-Cumylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial applications of o-Cumylphenol (2-(1-methyl-1-phenylethyl)phenol), a versatile aromatic organic compound. This document details its synthesis, physicochemical properties, and key roles as a chemical intermediate, antioxidant, and performance-enhancing additive in various industrial formulations. Experimental protocols and quantitative data are presented to support further research and development in related fields.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various industrial processes. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| CAS Number | 18168-40-6 | [1] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 335 °C (decomposes) | |

| Melting Point | 70-73 °C | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and benzene. | |

| Vapor Pressure | Low |

Synthesis of this compound: A Detailed Protocol

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with α-methylstyrene. While this reaction can yield a mixture of ortho and para isomers, reaction conditions can be optimized to favor the formation of this compound.

Experimental Protocol: Selective Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound with an emphasis on maximizing the yield of the ortho isomer.

Materials:

-

Phenol (C₆H₅OH)

-

α-Methylstyrene (C₉H₁₀)

-

Acid catalyst (e.g., Amberlyst-15 ion-exchange resin)

-

Toluene (solvent)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Distillation apparatus

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phenol and toluene. The molar ratio of phenol to α-methylstyrene should be maintained between 3:1 and 5:1 to minimize the formation of di-substituted products.

-

Catalyst Addition: Add the acid catalyst (e.g., Amberlyst-15) to the reaction mixture. The catalyst loading is typically 5-10% by weight of the reactants.

-

Reactant Addition: Slowly add α-methylstyrene to the reaction mixture at a controlled temperature of 80-90°C over a period of 2-3 hours.[1] Maintaining a lower temperature during the addition of α-methylstyrene favors the formation of the ortho isomer.[1]

-

Reaction Completion: After the addition is complete, increase the temperature to 95-100°C and maintain for 1-2 hours to ensure complete conversion of α-methylstyrene.[1]

-

Catalyst Removal: Cool the reaction mixture and filter to remove the solid acid catalyst.

-

Neutralization: Wash the filtrate with a dilute sodium hydroxide solution to neutralize any remaining acidic species.

-

Purification: The crude product is then purified by vacuum distillation to separate unreacted phenol, the desired this compound, and the p-cumylphenol isomer.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Industrial Applications of this compound

This compound's unique chemical structure, featuring a bulky cumyl group ortho to a hydroxyl group, imparts desirable properties that are leveraged in several industrial applications.

Chemical Intermediate for UV Stabilizers

A significant application of this compound is as a key intermediate in the synthesis of benzotriazole-type UV absorbers. These compounds are widely used to protect polymers and other materials from degradation caused by ultraviolet radiation.

Reaction Pathway:

The synthesis involves a two-step process:

-

Nitration: this compound is first nitrated to introduce a nitro group at the para position relative to the hydroxyl group.

-

Reductive Cyclization: The resulting nitrophenol is then reductively cyclized with a diazonium salt to form the benzotriazole ring system.

Caption: Synthesis of Benzotriazole UV Stabilizer from this compound.

Antioxidant in Polymers and Lubricants

The phenolic hydroxyl group in this compound allows it to act as a radical scavenger, thereby inhibiting oxidative degradation. This property makes it a valuable antioxidant in various materials.

-

Polymers: When incorporated into plastics and rubber, this compound enhances their thermal stability and longevity by preventing chain scission and cross-linking reactions initiated by free radicals.

-

Lubricants: In lubricant formulations, this compound improves thermal and oxidative stability, extending the service life of the lubricant and protecting machinery components from wear and corrosion.[1]

Intermediate for Other Chemicals

This compound serves as a building block for the synthesis of other specialty chemicals. Its reactivity at the phenolic hydroxyl group and the aromatic ring allows for a variety of chemical modifications, leading to the production of:

-

Resins: It can be used in the production of phenolic resins with modified properties.

-

Pharmaceuticals and Agrochemicals: The cumylphenol scaffold can be a precursor for more complex molecules with biological activity.[1]

Quantitative Performance Data

While specific performance data can be highly dependent on the formulation and application, the following table provides a general overview of the expected performance benefits of using this compound.

| Application | Performance Metric | Typical Improvement |

| Antioxidant in Polypropylene | Oxidative Induction Time (OIT) | Increased by 50-150% |

| Lubricant Formulation | Oxidation Stability (e.g., RBOT) | Increased by 30-100% |

| UV Stabilizer Precursor | UV Absorbance (in final product) | Strong absorbance in the 300-400 nm range |

Conclusion

This compound is a versatile and industrially significant chemical with a range of applications stemming from its unique molecular structure. Its role as a key intermediate in the production of high-performance UV stabilizers, its effectiveness as an antioxidant in polymers and lubricants, and its utility as a building block for other specialty chemicals underscore its importance in modern chemical manufacturing. Further research into optimizing its synthesis and exploring new applications is likely to expand its industrial relevance in the years to come.

References

o-Cumylphenol as a Byproduct in Phenol Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ortho-cumylphenol (this compound), a significant byproduct in the industrial production of phenol via the cumene process. The formation, physicochemical properties, and analytical methodologies for this compound are detailed. Furthermore, this guide explores the toxicological relevance of this compound as a potential endocrine-disrupting chemical and its interaction with estrogen receptors. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound.

Introduction

Phenol is a crucial commodity chemical with a global production of nearly 10.8 million tonnes in 2022, the majority of which is synthesized through the cumene process[1]. This process, also known as the Hock process, involves the oxidation of cumene to cumene hydroperoxide (CHP), which is subsequently cleaved under acidic conditions to yield phenol and acetone[1][2]. While economically efficient, the cumene process generates a variety of byproducts, including this compound. This aromatic compound arises from the acid-catalyzed alkylation of phenol with α-methylstyrene (AMS), another byproduct of the CHP cleavage reaction[3]. The presence of this compound and its isomers in the final product stream necessitates purification steps and represents a potential yield loss. Moreover, as an alkylphenol, this compound is of interest to the scientific community due to its potential endocrine-disrupting properties[4][5].

Formation of this compound in the Cumene Process

The formation of this compound is a secondary reaction within the cumene process. The primary reaction involves the acid-catalyzed decomposition of cumene hydroperoxide (CHP) into phenol and acetone. However, a side reaction involves the dehydration of dimethylbenzyl alcohol (DMBA), another impurity from cumene oxidation, to form α-methylstyrene (AMS)[6]. The AMS can then react with phenol in a Friedel-Crafts alkylation reaction to produce cumylphenols[3].

The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of both this compound and p-cumylphenol[4]. The reaction conditions, such as temperature, catalyst concentration, and residence time, significantly influence the relative yields of these isomers and other byproducts like dicumylphenol and AMS dimers[7]. Generally, higher temperatures and longer reaction times in the presence of an acid catalyst favor the formation of cumylphenols[7]. To minimize the formation of these byproducts, process conditions are optimized to favor the primary cleavage reaction and limit the formation and subsequent reaction of AMS[6].

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is limited in publicly available literature, data for the closely related isomer, p-cumylphenol, and general properties of phenol provide a basis for estimation.

Physicochemical Properties

| Property | Value (this compound) | Value (p-Cumylphenol) | Value (Phenol) |

| Molecular Formula | C₁₅H₁₆O[4][8] | C₁₅H₁₆O[9] | C₆H₆O[10] |

| Molecular Weight | 212.29 g/mol [4][6][8] | 212.29 g/mol [9] | 94.11 g/mol [10] |

| Boiling Point | Not available | 335 °C[9][11] | 181.7 °C[10] |

| Melting Point | Not available | 74-76 °C[11] | 40.5 °C[10] |

| Density | Not available | 1.115 g/mL at 25 °C[9] | 1.07 g/cm³[10] |

| Appearance | Not available | White to tan crystals[9] | Transparent crystalline solid[10] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of both the phenol and cumyl rings, a singlet for the hydroxyl proton, and singlets for the two methyl groups of the cumyl moiety. The aromatic region will be complex due to the ortho substitution pattern.

-

¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield. The quaternary carbon of the cumyl group and the two equivalent methyl carbons will also be identifiable.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. A C-O stretching vibration should be present around 1200 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 212. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) to form a stable benzylic carbocation at m/z 197.

Experimental Protocols

Synthesis of Phenol via the Cumene Process (General Overview)

The industrial production of phenol via the cumene process is a multi-step continuous process. While specific parameters are proprietary, a general experimental workflow is as follows:

-

Alkylation: Benzene is alkylated with propylene in the presence of an acid catalyst (e.g., solid phosphoric acid) at elevated temperature and pressure to produce cumene.

-

Oxidation: The cumene is then oxidized with air in a series of reactors at a controlled temperature (typically 90-120°C) and pH to form cumene hydroperoxide (CHP). This is a free-radical chain reaction.

-

Cleavage: The CHP is concentrated and then decomposed in the presence of a strong acid catalyst, typically sulfuric acid, in a reactor at a controlled temperature (around 60-100°C)[12]. This highly exothermic reaction yields phenol and acetone.

-

Neutralization and Distillation: The acidic reaction mixture is neutralized. The resulting mixture of phenol, acetone, unreacted cumene, AMS, this compound, p-cumylphenol, and other byproducts is then separated through a series of distillation columns to yield high-purity phenol and acetone[13][14].

Analytical Method for the Determination of this compound

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification and quantification of this compound in a complex matrix like a phenol production stream.

Sample Preparation:

-

Accurately weigh a sample of the phenol product or byproduct stream.

-

Dilute the sample in a suitable solvent such as dichloromethane or methanol.

-

Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Quantification: Use selected ion monitoring (SIM) for characteristic ions of this compound (e.g., m/z 212, 197) and the internal standard for enhanced sensitivity and selectivity.

Visualization of Pathways and Workflows

Formation of this compound in the Cumene Process

Analytical Workflow for this compound Quantification

This compound as a Potential Endocrine Disruptor

Toxicological Significance: Endocrine Disruption

Alkylphenols, as a class of compounds, are known for their potential to act as endocrine disruptors by mimicking the natural hormone estrogen[12]. These compounds can bind to estrogen receptors (ERs), potentially leading to adverse effects on reproductive health and development. Studies have shown that other cumylphenol isomers exhibit estrogenic activity[12].

The binding affinity of various phenolic compounds to the estrogen receptor has been investigated. It is hypothesized that the phenolic hydroxyl group is crucial for this interaction, as it can form a hydrogen bond within the ligand-binding pocket of the estrogen receptor[12]. The bulky cumyl group likely influences the binding affinity and specificity for different estrogen receptor subtypes. While direct studies on the endocrine-disrupting potential of this compound are not extensively reported, its structural similarity to other known endocrine-disrupting alkylphenols warrants further investigation. The interaction of this compound with estrogen receptors could potentially trigger downstream signaling pathways, leading to altered gene expression and subsequent physiological responses.

Conclusion

This compound is an unavoidable byproduct in the cumene-based phenol production process, arising from the reaction of phenol with α-methylstyrene. Its formation is influenced by process conditions, and its presence necessitates purification steps to ensure the quality of the final phenol product. This technical guide has provided an overview of the formation, properties, and analytical methods for this compound. Furthermore, its potential as an endocrine-disrupting chemical has been highlighted, underscoring the importance of understanding its biological activity. For researchers and professionals in related fields, a thorough understanding of this byproduct is essential for process optimization, quality control, and toxicological assessment. Further research is needed to fully characterize the physicochemical properties, quantitative yields in industrial processes, and the specific mechanisms of its potential endocrine-disrupting effects.

References

- 1. US6448453B1 - Method for the preparation of cumylphenol - Google Patents [patents.google.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228) [hmdb.ca]

- 3. Buy this compound | 18168-40-6 [smolecule.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. This compound | 18168-40-6 | Benchchem [benchchem.com]

- 6. US5091058A - Purified para-cumylphenol - Google Patents [patents.google.com]

- 7. 2-(1-Methyl-1-phenylethyl)phenol | C15H16O | CID 123377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Cumylphenol | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenol - Wikipedia [en.wikipedia.org]

- 10. 4-CUMYLPHENOL | 599-64-4 [chemicalbook.com]

- 11. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gccpo.org [gccpo.org]

- 13. scribd.com [scribd.com]

- 14. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of o-Cumylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data specifically pertaining to the environmental fate and degradation of o-Cumylphenol is limited in publicly available scientific literature. Consequently, this guide draws upon information regarding the environmental behavior of its isomer, p-Cumylphenol, and other related alkylphenols, in conjunction with established principles of environmental chemistry and microbiology. The experimental protocols provided are based on standardized guidelines and should be adapted and validated for this compound.

Introduction

This compound is a member of the alkylphenol category, characterized by a cumyl group attached to a phenol ring at the ortho position. While its para-isomer, p-cumylphenol, has been more extensively studied, this compound is also of environmental interest due to its potential release from industrial processes. Understanding its environmental fate—encompassing its persistence, bioaccumulation, and degradation—is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the likely environmental pathways of this compound and details the experimental methodologies to assess its degradation.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is governed by its physicochemical properties. While specific experimental data for this compound is scarce, its structure suggests it will behave similarly to other alkylphenols with comparable molecular weights.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound

| Parameter | Estimated Value/Behavior | Implication for Environmental Fate |

| Molecular Weight | 212.29 g/mol | Influences transport and diffusion. |

| Water Solubility | Low | Tends to partition from water to soil, sediment, and biota. |

| Vapor Pressure | Low | Not expected to be a significant atmospheric pollutant. |

| Log Kow (Octanol-Water Partition Coefficient) | High (Estimated) | Indicates a high potential for bioaccumulation in fatty tissues of organisms. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High (Estimated) | Suggests strong adsorption to organic matter in soil and sediment, leading to low mobility.[1][2][3][4] |

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes. For this compound, the primary abiotic degradation pathways are likely to be photolysis and oxidation.

Photolysis

Photolysis is the degradation of a molecule by light, particularly UV radiation from the sun. Phenolic compounds can undergo direct photolysis by absorbing light, leading to the formation of phenoxyl radicals. These radicals can then participate in a series of oxidation and ring-opening reactions, ultimately forming smaller, more biodegradable compounds. The presence of photosensitizers in the water, such as dissolved organic matter, can also lead to indirect photolysis through the generation of reactive oxygen species.

Oxidation

This compound can be oxidized by various reactive species present in the environment, such as hydroxyl radicals (•OH). These reactions can lead to the formation of quinone-type structures.[5] The para-position relative to the hydroxyl group in this compound is unsubstituted, making it susceptible to oxidation to form 2-cumyl-1,4-benzoquinone.[5]

Biotic Degradation Pathways

Biodegradation is the breakdown of organic matter by microorganisms. This is expected to be a significant removal mechanism for this compound in the environment. While specific pathways for this compound have not been elucidated, the degradation of phenol and other alkylphenols is well-documented and likely follows similar routes.

Microbial degradation of phenolic compounds typically proceeds via initial hydroxylation to form a catechol intermediate.[6][7] This is a rate-limiting step catalyzed by phenol hydroxylases.[6] The catechol ring is then cleaved through either an ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[7][8]

Visualizing Phenol Biodegradation

The following diagram illustrates the general microbial degradation pathway for phenol, which serves as a model for what can be expected for this compound.

Experimental Protocols

Standardized experimental protocols are essential for assessing the environmental fate of chemicals. The following sections detail methodologies for key degradation and partitioning studies, based on OECD Test Guidelines.

Ready Biodegradability

The assessment of ready biodegradability is a crucial first step in determining the persistence of a chemical. The OECD Test Guideline 301 provides several methods for this purpose.[9][10][11]

Objective: To determine if this compound is readily biodegradable under aerobic conditions.

Principle: A solution or suspension of this compound in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark.[9] Degradation is monitored by measuring parameters like Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption over 28 days.[9]

Experimental Workflow for OECD 301F (Manometric Respirometry):

Materials:

-

Manometric respirometer

-

Mineral medium (as specified in OECD 301)

-

Inoculum (e.g., from a domestic wastewater treatment plant)

-

This compound (test substance)

-

Sodium benzoate (reference substance)

-

Control vessels (inoculum only)

Procedure:

-

Prepare the mineral medium and add it to the respirometer flasks.

-

Add the inoculum to all flasks.

-

Add the test substance (this compound) to the test flasks and the reference substance to the reference flasks.

-

Seal the flasks and incubate at a constant temperature (e.g., 20-25 °C) in the dark with continuous stirring.

-

Record the oxygen consumption at regular intervals over a 28-day period.

-

Calculate the percentage of biodegradation based on the theoretical oxygen demand (ThOD).

Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window during the 28-day test.[9][12]

Soil Sorption Coefficient

The soil sorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. It is a key parameter for predicting the mobility of a substance in the soil.[2]

Objective: To determine the soil sorption coefficient of this compound.

Principle: The OECD Test Guideline 106 describes the batch equilibrium method.[2] A solution of this compound of known concentration is equilibrated with a known amount of soil. The concentration of this compound remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

Experimental Workflow for OECD 106 (Batch Equilibrium Method):

Materials:

-

Several soil types with varying organic carbon content

-

This compound

-

0.01 M CaCl₂ solution

-

Centrifuge

-

Shaker

-

Analytical instrument (e.g., HPLC, GC-MS)

Procedure:

-

Characterize the soil samples (e.g., pH, organic carbon content).

-

Prepare solutions of this compound in 0.01 M CaCl₂ at different concentrations.

-

Add a known mass of soil and a known volume of the this compound solution to centrifuge tubes.

-

Equilibrate the samples by shaking for a predetermined time (e.g., 24 hours).

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the concentration of this compound in the supernatant.

-

Calculate the distribution coefficient (Kd) and normalize it to the organic carbon content to obtain Koc.[2]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.

While no specific BCF data exists for this compound, an estimated BCF of 240 for its isomer, 4-cumylphenol, suggests a high potential for bioaccumulation in aquatic organisms.[13] Given its high estimated Log Kow, this compound is also expected to have a high BCF.

Ecotoxicity

The ecotoxicity of this compound and its degradation products is a critical aspect of its environmental risk assessment. Studies on the isomer 4-cumylphenol have shown it to be an endocrine disruptor.[14] It is plausible that this compound exhibits similar toxicological properties. Biodegradation can lead to the formation of intermediates that may be more or less toxic than the parent compound. Therefore, toxicity testing of the degradation mixture is essential.

Conclusion

The environmental fate and degradation of this compound are largely inferred from the behavior of similar alkylphenols due to a lack of specific data. It is expected to be persistent in the environment with a high potential for bioaccumulation. Abiotic degradation through photolysis and oxidation, and biotic degradation via microbial pathways are the likely routes of its transformation. This guide provides a framework for the experimental investigation of these processes, emphasizing the use of standardized methodologies to generate reliable data for a comprehensive environmental risk assessment. Further research is critically needed to fill the existing data gaps and to fully understand the environmental behavior and potential risks of this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. Sorption behavior of nonylphenol in terrestrial soils [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 18168-40-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]

- 9. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. 4-Cumylphenol | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts alkylation of phenol with alpha-methylstyrene to synthesize p-cumylphenol, a valuable intermediate in the chemical and pharmaceutical industries. The procedure highlights the use of a solid acid catalyst, specifically activated clay, which offers advantages in terms of handling, separation, and reduced corrosivity compared to traditional Lewis acids. This application note includes a comprehensive experimental protocol, a summary of reaction parameters and product distribution in tabular format, and visual diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Friedel-Crafts alkylation of phenols is a fundamental and versatile method for the formation of carbon-carbon bonds, leading to the synthesis of a wide range of alkylated phenolic compounds. The reaction between phenol and alpha-methylstyrene is an industrially significant process that primarily yields para-cumylphenol (p-cumylphenol). This product serves as a key building block in the production of various resins, surfactants, and as a chain terminator in polycarbonate and polysulfone synthesis.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a protonated form of alpha-methylstyrene generates a stable tertiary carbocation (cumyl cation). This electrophile then attacks the electron-rich phenol ring, predominantly at the para position due to steric hindrance at the ortho positions from the bulky hydroxyl group. While traditional methods often employ strong Lewis acids like aluminum chloride, the use of solid acid catalysts such as activated clay or ion-exchange resins is gaining prominence due to their operational simplicity, reusability, and milder reaction conditions, leading to higher selectivity and purity of the desired product.[1]

Reaction and Mechanism

The overall reaction is as follows:

Phenol + alpha-Methylstyrene → p-Cumylphenol

The mechanism for the acid-catalyzed Friedel-Crafts alkylation of phenol with alpha-methylstyrene involves the following steps:

-

Formation of the Carbocation: The acid catalyst protonates the double bond of alpha-methylstyrene, leading to the formation of a stable tertiary cumyl carbocation.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic cumyl carbocation. The attack is favored at the para position due to the directing effect of the hydroxyl group and steric hindrance at the ortho positions. This results in the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base (which can be the conjugate base of the acid catalyst or another molecule of phenol) removes a proton from the hydroxyl group of the arenium ion, restoring the aromaticity of the ring and yielding the final product, p-cumylphenol.

Caption: Reaction mechanism for the Friedel-Crafts alkylation of phenol.

Experimental Protocol

This protocol is based on a laboratory-scale synthesis using activated clay as the catalyst.[1]

Materials and Equipment

-

Materials:

-

Phenol (99%)

-

alpha-Methylstyrene (99%)

-

Activated Clay (acid strength Ho ≤ -3)

-

Nitrogen gas (inert atmosphere)

-

Sodium bicarbonate (for neutralization during workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated sodium chloride solution (brine)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Thermometer

-

Inert gas inlet (e.g., nitrogen balloon or line)

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Rotary evaporator

-

Vacuum distillation setup

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of p-cumylphenol.

-

Flask Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add 94 g (1.0 mol) of phenol and 9.4 g of activated clay.

-

Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction.

-

Heating: Heat the mixture to 80°C with stirring.

-

Addition of alpha-Methylstyrene: Slowly add 11.8 g (0.1 mol) of alpha-methylstyrene to the reaction mixture from the dropping funnel over a period of 6 hours. Maintain the reaction temperature at 80°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional hour to ensure complete conversion of the alpha-methylstyrene.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the activated clay catalyst.

-

Workup:

-

The filtrate can be neutralized by washing with a dilute solution of sodium bicarbonate to remove any residual acidity, which is particularly important to prevent product decomposition during distillation.[2]

-

Transfer the filtrate to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Remove the organic solvent using a rotary evaporator.

-

Purification by Distillation: Purify the crude product by vacuum distillation.[3]

-

First, distill off the unreacted phenol and any remaining alpha-methylstyrene.

-

Next, a fraction containing byproducts such as o-cumylphenol and alpha-methylstyrene dimers is removed.

-

Finally, the desired p-cumylphenol is distilled and collected.

-

Data Presentation

The following tables summarize the quantitative data obtained from a representative experimental run.[1]

Table 1: Reaction Parameters

| Parameter | Value |

| Molar Ratio (Phenol:alpha-Methylstyrene) | 10:1 |

| Catalyst | Activated Clay |

| Catalyst Loading | 10 wt% based on phenol |

| Reaction Temperature | 80°C |

| Reaction Time | 7 hours |

Table 2: Product Distribution and Yield

| Compound | Result |

| alpha-Methylstyrene Conversion | 100% |

| p-Cumylphenol Yield (based on alpha-methylstyrene) | 93% |

| This compound Byproduct | 1.8% |

| alpha-Methylstyrene Dimers Byproduct | 2.9% |

Safety and Handling Precautions

-

Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

alpha-Methylstyrene: Flammable liquid and vapor. Harmful if inhaled. Use in a fume hood.

-

Activated Clay: Can be a respiratory irritant. Avoid inhaling the dust.

-

General Precautions: The reaction should be conducted under an inert atmosphere to prevent oxidation. Ensure all glassware is dry to avoid deactivation of the catalyst.

Conclusion

The Friedel-Crafts alkylation of phenol with alpha-methylstyrene using a solid acid catalyst like activated clay is an efficient and selective method for the synthesis of p-cumylphenol. The protocol outlined provides a clear and reproducible procedure for laboratory-scale preparation. The use of a solid catalyst simplifies the workup process and minimizes corrosive waste streams. The high yield and selectivity towards the para isomer make this a valuable reaction for researchers and professionals in chemical synthesis and drug development. Further optimization of reaction conditions, such as temperature and catalyst loading, can be explored to fine-tune the product distribution.

References

Application Note: Quantification of o-Cumylphenol in Environmental Samples by GC-MS

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of o-Cumylphenol in various environmental matrices, including water, soil, and sediment. This compound is an alkylphenol of emerging concern due to its potential endocrine-disrupting properties and its use in industrial applications. The described protocol provides guidelines for sample collection, preparation, and GC-MS analysis to achieve sensitive and reliable quantification. This document is intended for researchers, scientists, and professionals in environmental monitoring and drug development who are involved in the analysis of phenolic compounds.

Introduction

This compound belongs to the group of alkylphenols, which are widely used in the manufacturing of polymers, resins, and other industrial products. The release of these compounds into the environment is a growing concern due to their persistence and potential adverse effects on ecosystems and human health. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of organic contaminants in complex environmental samples due to its high sensitivity and selectivity.[1] This application note provides a detailed protocol for the analysis of this compound, adapting established methods for other phenolic compounds.

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to ensure accurate and reproducible results. The following protocols are recommended for water and solid matrices.

1.1 Water Samples